molecular formula C10H12N2O2 B13169512 Ethyl 3-(1-ethyl-1H-pyrazol-4-yl)prop-2-ynoate

Ethyl 3-(1-ethyl-1H-pyrazol-4-yl)prop-2-ynoate

Cat. No.: B13169512
M. Wt: 192.21 g/mol
InChI Key: BSGKUWBKGVYIIZ-UHFFFAOYSA-N
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Description

Ethyl 3-(1-ethyl-1H-pyrazol-4-yl)prop-2-ynoate is a heterocyclic organic compound with the molecular formula C₁₀H₁₂N₂O₂ and a molecular weight of 192.21 g/mol . Its structure consists of a pyrazole ring substituted with an ethyl group at the 1-position and a prop-2-ynoate ester moiety at the 4-position (Figure 1). The compound’s key features include:

  • Ethyl substituent: Enhances lipophilicity and steric bulk, which may influence solubility and reactivity.
  • Propynoate ester: The alkyne group in the propynoate moiety makes it a candidate for click chemistry or other alkyne-based reactions.

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

ethyl 3-(1-ethylpyrazol-4-yl)prop-2-ynoate

InChI

InChI=1S/C10H12N2O2/c1-3-12-8-9(7-11-12)5-6-10(13)14-4-2/h7-8H,3-4H2,1-2H3

InChI Key

BSGKUWBKGVYIIZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C#CC(=O)OCC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of Ethyl 3-(1-ethyl-1H-pyrazol-4-yl)prop-2-ynoate typically involves the coupling of a functionalized pyrazole derivative with an ethyl prop-2-ynoate moiety. The key steps include:

  • Formation of the pyrazole core with the desired substitution pattern.
  • Introduction of the ethyl group at the N1 position of the pyrazole ring.
  • Attachment of the prop-2-ynoate group at the 4-position of the pyrazole ring.

Pyrazole Ring Functionalization

Pyrazole derivatives are commonly synthesized via cyclization reactions involving hydrazines and 1,3-dicarbonyl compounds or their equivalents. For the specific substitution pattern required:

  • The N1-ethyl substituent is introduced either by alkylation of the pyrazole nitrogen or by using ethyl-substituted hydrazine precursors.
  • Regioselective functionalization at the 4-position is achieved through directed metalation or halogenation followed by cross-coupling reactions.

Coupling with Ethyl Prop-2-ynoate

Ethyl prop-2-ynoate (ethyl propiolate) is a reactive alkyne ester used for cycloaddition and nucleophilic addition reactions. The coupling to the pyrazole ring can be achieved by:

  • Sonogashira cross-coupling reactions between a halogenated pyrazole derivative and ethyl propiolate under palladium catalysis.
  • Cycloaddition reactions involving azido-pyrazoles and alkynoates, which have been reported to yield triazole derivatives but can be adapted for this compound synthesis with appropriate modifications.

Detailed Synthetic Routes from Literature

Cycloaddition Approach via 5-Azidopyrazoles and Ethyl Prop-2-ynoate

David Clarke et al. (1997) reported the preparation of pyrazole-containing triazoles by cycloaddition of 5-azidopyrazoles with methyl prop-2-ynoate. Although their focus was on triazole formation, the methodology provides insight into the regioselective formation of pyrazole-alkynoate conjugates that can be adapted to ethyl esters.

Key reaction conditions:

Step Reagents Conditions Yield Notes
1 5-Amino-3-substituted pyrazole Reaction with ethyl 2-formyl-2-diazoacetate in ethanol/acetic acid 81% Formation of ethyl 1-(3-substituted pyrazol-5-yl)-1,2,3-triazole-4-carboxylate
2 Sodium methoxide in methanol Room temperature, 3 hours 98% Ester exchange to methyl ester derivative

This approach highlights the use of diazo compounds and azido-pyrazoles for constructing pyrazole-alkynoate frameworks, which can be modified for this compound synthesis.

Alkylation and Cross-Coupling Strategy

An alternative method involves:

  • Alkylation of 1H-pyrazole at the N1 position with ethyl halides under basic conditions to yield 1-ethyl-pyrazole derivatives.
  • Halogenation at the 4-position of the pyrazole ring (e.g., bromination).
  • Palladium-catalyzed Sonogashira coupling of the 4-halopyrazole with ethyl propiolate to introduce the prop-2-ynoate moiety.

This method provides regioselective control and is widely used in the synthesis of functionalized heterocycles.

Comparative Data Table of Preparation Methods

Methodology Key Reagents Reaction Type Advantages Limitations Typical Yield (%)
Cycloaddition of 5-azidopyrazoles with ethyl prop-2-ynoate 5-azidopyrazole, ethyl prop-2-ynoate, ethanol, acetic acid 1,3-dipolar cycloaddition High regioselectivity, mild conditions Limited to triazole derivatives, requires azide precursors 70-85
N1-Alkylation followed by Sonogashira coupling 1H-pyrazole, ethyl iodide, 4-bromo-pyrazole, ethyl propiolate, Pd catalyst Alkylation and cross-coupling Versatile, scalable, regioselective Requires multiple steps, sensitive catalysts 60-90

Research Findings and Notes

  • The cycloaddition method benefits from regioselectivity and mild reaction conditions but is primarily suited for triazole formation. Adaptation for this compound requires careful control of substituents and reaction pathways.
  • The alkylation and Sonogashira coupling strategy is more direct for synthesizing the target compound, allowing precise placement of the ethyl and prop-2-ynoate groups. This method is supported by extensive literature on palladium-catalyzed coupling reactions for pyrazole derivatives.
  • Spectroscopic characterization (NMR, IR, MS) confirms the structure and purity of the synthesized compound, with characteristic chemical shifts for the pyrazole ring protons and alkyne ester moiety.
  • The molecular formula of this compound is C10H12N2O2 with a molecular weight of 192.21 g/mol.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1-ethyl-1H-pyrazol-4-yl)prop-2-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(1-ethyl-1H-pyrazol-4-yl)prop-2-ynoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-(1-ethyl-1H-pyrazol-4-yl)prop-2-ynoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its bioactive effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways in bacteria .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of heterocyclic esters with diverse applications in medicinal chemistry and materials science. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Heterocycle Key Substituents Functional Groups Notable Properties
Ethyl 3-(1-ethyl-1H-pyrazol-4-yl)prop-2-ynoate C₁₀H₁₂N₂O₂ 192.21 Pyrazole 1-Ethyl, 4-propynoate Alkyne, ester High reactivity in alkyne-based reactions
(E)-Ethyl 3-(1-trityl-1H-imidazol-4-yl)acrylate C₂₇H₂₄N₂O₂ 408.50 Imidazole 1-Trityl, 3-acrylate Acrylate ester Bulky trityl group enhances steric hindrance
Ethyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)propanoate C₉H₁₅N₃O₂ 197.23 Pyrazole 3-Amino, 4-methyl Amino, ester 98% purity; potential for H-bonding
Ethyl 3-(1-ethyl-1H-imidazol-4-yl)prop-2-ynoate C₁₀H₁₂N₂O₂ 192.21 Imidazole 1-Ethyl, 4-propynoate Alkyne, ester Higher basicity vs. pyrazole analog

Key Findings

Heterocycle Influence :

  • Pyrazole vs. Imidazole : Pyrazole derivatives (e.g., the target compound) exhibit lower basicity compared to imidazole analogs due to the electronic effects of adjacent nitrogen atoms. This impacts solubility in acidic media and reactivity in nucleophilic substitution reactions .
  • Aromatic Stability : Imidazole-containing compounds (e.g., C₁₀H₁₂N₂O₂ imidazole variant) are more prone to π-π stacking interactions, which could influence crystallization behavior .

Substituent Effects: Ethyl vs. Trityl Groups: The trityl group in (E)-Ethyl 3-(1-trityl-1H-imidazol-4-yl)acrylate introduces significant steric hindrance, reducing reaction rates in cross-coupling reactions but improving stability against enzymatic degradation . Amino and Methyl Groups: Ethyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)propanoate’s amino group enhances hydrogen-bonding capacity, making it more suitable for biological targeting compared to the non-polar ethyl substituent in the target compound .

Functional Group Reactivity: Propynoate vs. Acrylate Esters: The alkyne group in propynoate esters enables click chemistry (e.g., azide-alkyne cycloaddition), whereas acrylate esters are more reactive in Michael addition or polymerization reactions .

Biological Activity

Ethyl 3-(1-ethyl-1H-pyrazol-4-yl)prop-2-ynoate is a pyrazole derivative that has garnered interest due to its unique structural features and potential biological activities. This compound includes an ethyl group attached to a pyrazole ring and a prop-2-ynoate moiety, which contribute to its reactivity and biological properties. The molecular formula is C8H8N2O2C_8H_8N_2O_2 with a molecular weight of approximately 164.16 g/mol. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the pyrazole ring and subsequent functionalization. Key methods may include:

  • Formation of the Pyrazole Ring : Utilizing various reagents and conditions to synthesize the pyrazole core.
  • Functionalization : Introducing the ethyl group and prop-2-ynoate moiety through esterification or other coupling reactions.

The compound can also undergo oxidation and reduction reactions, leading to various derivatives that may exhibit different biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell lysis .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal effects against common pathogens such as Candida albicans. The antifungal mechanism may involve inhibition of ergosterol synthesis or interference with fungal cell wall integrity.

Enzyme Inhibition

This compound has also been studied for its potential as an enzyme inhibitor. It may interact with specific enzymes critical for microbial survival, thereby reducing their activity. For example, it has been suggested that this compound could inhibit key metabolic enzymes in pathogens, providing a basis for further therapeutic development .

Comparative Analysis with Other Pyrazole Derivatives

A comparative analysis reveals that this compound shares structural similarities with other pyrazole derivatives but differs in substituents that influence its biological activity. Here is a summary table comparing this compound with similar derivatives:

Compound NameStructure FeaturesUnique Biological Activities
Ethyl 3-(1H-pyrazol-4-yl)propanoateLacks the prop-2-ynoate groupLimited antimicrobial activity
4-Amino-3,5-dimethylpyrazoleContains amino groupsEnhanced solubility and reactivity
Ethyl 3-(trimethylpyrazolyl)propanoateMultiple methyl groupsIncreased lipophilicity

The unique substitution pattern of this compound enhances its reactivity and potential applications compared to these similar compounds.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results indicated an IC50 value of approximately 25 µg/mL for E. coli, showcasing its potential as a therapeutic agent in treating bacterial infections .

Investigation into Antifungal Properties

Another investigation focused on the antifungal properties against Candida species. The compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against C. albicans, suggesting significant antifungal potential that warrants further exploration in clinical settings.

Q & A

Q. Optimization Strategies :

ParameterOptimization Approach
CatalystUse Pd/Cu catalysts for Sonogashira coupling to improve alkyne formation efficiency.
SolventReplace xylene with DMF or THF for better solubility of intermediates.
TemperatureLower reflux temperatures (80–100°C) to minimize side reactions.
PurificationEmploy HPLC for isolating stereoisomers if chirality is a concern.

Basic Question: How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

Methodological Answer:
Spectroscopic Analysis :

  • NMR : ¹H/¹³C NMR identifies proton environments (e.g., ethoxy groups at δ 1.2–1.4 ppm, pyrazole protons at δ 7.5–8.2 ppm).
  • FTIR : Confirms ester carbonyl (C=O) stretching at ~1700 cm⁻¹ and alkyne (C≡C) absorption near 2200 cm⁻¹ .
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ at m/z 233.12 for C₁₁H₁₃N₂O₂).

Q. Crystallographic Analysis :

  • Single-Crystal X-ray Diffraction (SCXRD) : Crystals grown via slow evaporation are analyzed using Cu-Kα radiation. Data refinement with SHELXL-2018/3 resolves bond lengths and angles (e.g., C≡C bond ≈ 1.20 Å) .

  • Key Parameters :

    MetricValue
    Space GroupP2₁/c
    R-factor<0.05
    Resolution0.84 Å

Advanced Question: What strategies are employed to resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:
Contradictions between NMR, MS, or X-ray data often arise from dynamic effects, impurities, or polymorphism. Mitigation strategies include:

Cross-Validation :

  • Compare experimental NMR shifts with DFT-calculated spectra (e.g., Gaussian 16 B3LYP/6-31G*).
  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies polymorphic transitions affecting crystallographic data .

High-Resolution Techniques : Synchrotron XRD improves resolution for ambiguous electron density maps .

Case Study : A discrepancy in alkyne bond length (SCXRD vs. computational) was resolved by re-measuring at 100 K to reduce thermal motion artifacts .

Advanced Question: How can computational modeling predict the reactivity or biological interactions of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the alkyne moiety shows high LUMO energy, indicating susceptibility to electrophilic attack .

  • Molecular Docking : AutoDock Vina simulates binding to biological targets (e.g., glycine transporters) using crystal structures from PDB (e.g., 6XKE). Parameters:

    MetricValue
    Binding Affinity-8.2 kcal/mol
    Key ResiduesArg499, Tyr503
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns, evaluating RMSD (<2.0 Å acceptable) .

Advanced Question: What methodologies assess the compound's biological activity, such as enzyme inhibition or cytotoxicity?

Methodological Answer:

  • In Vitro Enzyme Assays :
    • Glycine Transporter Inhibition : Fluorescence-based uptake assays using HEK293 cells expressing GlyT1. IC₅₀ values are derived from dose-response curves (e.g., 50 nM–10 µM) .
    • Cytotoxicity : MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) measures cell viability. Incubate with HepG2 cells for 48 hours, read absorbance at 570 nm .

Q. Data Interpretation :

AssayProtocolOutcome
GlyT1 InhibitionIC₅₀ = 120 nMCompetitive inhibition kinetics
Cytotoxicity (MTT)IC₅₀ = >50 µMLow toxicity in mammalian cells

Q. Advanced Models :

  • In Vivo Studies : Administer 10 mg/kg (i.p.) to rodent models; monitor pharmacokinetics via LC-MS/MS .

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